A Comprehensive Technical Guide to N-tert-Butoxycarbonyl-glycyl-L-methionine (Boc-Gly-Met-OH)
A Comprehensive Technical Guide to N-tert-Butoxycarbonyl-glycyl-L-methionine (Boc-Gly-Met-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N-tert-Butoxycarbonyl-glycyl-L-methionine (Boc-Gly-Met-OH), a protected dipeptide of significant interest in peptide chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering expert insights for laboratory and developmental use.
Section 1: Core Characteristics of Boc-Gly-Met-OH
Boc-Gly-Met-OH is a dipeptide composed of glycine and L-methionine, with the N-terminus of glycine protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is crucial in peptide synthesis, preventing unwanted reactions at the amine terminus during peptide bond formation.[1][2][3]
| Property | Value | Source |
| Full Chemical Name | N-tert-Butoxycarbonyl-glycyl-L-methionine | N/A |
| Abbreviation | Boc-Gly-Met-OH | N/A |
| CAS Number | Not readily available | N/A |
| Molecular Formula | C12H22N2O5S | Calculated |
| Molecular Weight | 306.38 g/mol | Calculated |
The molecular weight is calculated by the sum of the molecular weights of Boc-Gly-OH (175.18 g/mol ) and L-methionine (149.21 g/mol ) minus the molecular weight of water (18.015 g/mol ) lost during peptide bond formation.
Section 2: The Role and Significance of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, particularly in the Boc/Bzl protection strategy.[1] Its primary function is to temporarily block the nucleophilic α-amino group of an amino acid, thereby directing the reaction to the carboxyl group for peptide bond formation.[2][3]
The selection of the Boc group is predicated on its stability under a range of conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[3] This orthogonality allows for the selective deprotection of the N-terminus without disturbing other acid-labile side-chain protecting groups, a critical aspect for the synthesis of complex peptides.[1]
Section 3: Synthesis of Boc-Gly-Met-OH
The synthesis of Boc-Gly-Met-OH, like other dipeptides, is typically achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies.
Solution-Phase Synthesis
Solution-phase synthesis offers versatility and is suitable for large-scale production of shorter peptides. The general workflow for synthesizing Boc-Gly-Met-OH in solution would involve the coupling of Boc-glycine with a C-terminally protected L-methionine, followed by the deprotection of the C-terminus.
Experimental Protocol: Solution-Phase Synthesis of a Boc-Protected Dipeptide
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Activation of Boc-Gly-OH: The carboxyl group of Boc-Gly-OH is activated to facilitate nucleophilic attack by the amino group of L-methionine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.
-
Coupling Reaction: The activated Boc-Gly-OH is then reacted with the methyl or ethyl ester of L-methionine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves washing with dilute acid and base, followed by drying and evaporation of the solvent. The resulting Boc-Gly-Met-OMe is then purified, often by column chromatography.
-
Saponification: The methyl ester protecting group is removed by saponification with a mild base, such as sodium hydroxide in a mixture of water and an organic solvent.
-
Final Purification: After acidification, the final product, Boc-Gly-Met-OH, is extracted and purified by recrystallization or chromatography.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the preferred method for the synthesis of longer peptides and involves assembling the peptide chain on a solid support.
Conceptual Workflow for SPPS of a Dipeptide
Caption: General workflow for Solid-Phase Peptide Synthesis of Boc-Gly-Met-OH.
Section 4: Applications in Research and Drug Development
Boc-protected amino acids and dipeptides like Boc-Gly-Met-OH are fundamental building blocks in the synthesis of peptides for various applications.
-
Peptide-Based Therapeutics: Many therapeutic peptides are synthesized using Boc-protected amino acids. The controlled, stepwise addition of these units allows for the precise construction of complex peptide sequences with desired biological activities.
-
Drug Discovery: Boc-Gly-Met-OH can be incorporated into peptide libraries for screening potential drug candidates. The glycine residue provides conformational flexibility, while the methionine residue can be a site for specific interactions or further modification.
-
Bioconjugation: These dipeptides can be used as linkers to attach drugs or imaging agents to larger biomolecules, such as antibodies, for targeted delivery.
Section 5: Analytical Characterization
Ensuring the purity and structural integrity of synthesized Boc-Gly-Met-OH is paramount. A combination of analytical techniques is employed for its characterization.[4][5]
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the dipeptide and separate it from any unreacted starting materials or byproducts.[4][5] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized dipeptide.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the dipeptide by providing information about the connectivity and chemical environment of each atom.[4] |
Typical HPLC Analysis Protocol for a Boc-Protected Peptide
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.
-
Mobile Phase: A gradient of two solvents is typically employed.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.[6]
Caption: A typical analytical workflow for the characterization of synthesized Boc-Gly-Met-OH.
References
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Chemsrc. N-tert-butoxycarbonyl-L-methionine methyl ester. [Link]
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PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
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PubChem. N-(tert-Butyloxycarbonyl)-D-methionine. [Link]
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International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
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National Center for Biotechnology Information. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
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ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
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PubChem. tert-butoxycarbonyl-L-methionine. [Link]
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National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]
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ResearchGate. Synthesis of Boc-Protected Amino acids. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]
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Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Activotec. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
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jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]
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Aapptec Peptides. Boc-Gly-OH [4530-20-5]. [Link]
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Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
